molecular formula C19H19N B371555 2,3-Bis(3,5-dimethylphenyl)acrylonitrile

2,3-Bis(3,5-dimethylphenyl)acrylonitrile

Cat. No.: B371555
M. Wt: 261.4g/mol
InChI Key: OEXWJFMJXMJEBW-YBFXNURJSA-N
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Description

2,3-Bis(3,5-dimethylphenyl)acrylonitrile is an acrylonitrile derivative featuring two 3,5-dimethylphenyl groups attached to a central acrylonitrile backbone. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science applications. For instance, derivatives of acrylonitrile with dimethylphenyl substituents have been explored as intermediates in HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), where steric bulk and electronic modulation are critical for binding efficacy .

Properties

Molecular Formula

C19H19N

Molecular Weight

261.4g/mol

IUPAC Name

(Z)-2,3-bis(3,5-dimethylphenyl)prop-2-enenitrile

InChI

InChI=1S/C19H19N/c1-13-5-14(2)8-17(7-13)11-19(12-20)18-9-15(3)6-16(4)10-18/h5-11H,1-4H3/b19-11+

InChI Key

OEXWJFMJXMJEBW-YBFXNURJSA-N

SMILES

CC1=CC(=CC(=C1)C=C(C#N)C2=CC(=CC(=C2)C)C)C

Isomeric SMILES

CC1=CC(=CC(=C1)/C=C(\C#N)/C2=CC(=CC(=C2)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C=C(C#N)C2=CC(=CC(=C2)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

Pharmaceutical Relevance

Derivatives of this compound have shown promise in overcoming drug resistance in HIV-1 treatment. For example, compound 7 (a dimethylphenyl acrylonitrile derivative) exhibited nanomolar inhibitory activity against resistant viral strains, attributed to optimized steric interactions with the reverse transcriptase binding pocket .

Materials Science Innovations

  • OLEDs : Thiophene-containing acrylonitriles achieve higher electroluminescence efficiency compared to purely phenyl-substituted analogs, driven by enhanced intramolecular charge transfer .
  • Ligand Design : Bis(3,5-dimethylphenyl)phosphines are preferred in catalysis for their balance of steric bulk and electronic tunability, enabling efficient cross-coupling reactions .

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